
2,4,6-Trimethylcumene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylcumene, also known as mesitylene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a derivative of benzene with three methyl groups attached to the 2nd, 4th, and 6th positions of the benzene ring. This compound is a colorless liquid with a distinctive odor and is nearly insoluble in water but soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylcumene can be synthesized through various methods. One common method involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst. The resulting product is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trimethylcumene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) with a catalyst for halogenation.
Major Products Formed:
Oxidation: 2,4,6-Trimethylbenzaldehyde.
Reduction: Corresponding alcohols or alkanes.
Substitution: Nitro- or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylcumene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: The compound is involved in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylcumene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products.
Comparación Con Compuestos Similares
1,2,4-Trimethylbenzene (Pseudocumene): Similar in structure but differs in the position of methyl groups.
2,4,6-Trimethylaniline: An aromatic amine used in the synthesis of dyes and catalysts.
2,4,6-Tribromophenol: A brominated derivative used as a flame retardant and in the synthesis of pharmaceuticals.
Uniqueness: 2,4,6-Trimethylcumene is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
5980-96-1 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Clave InChI |
OBSKMRWMGXHFRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


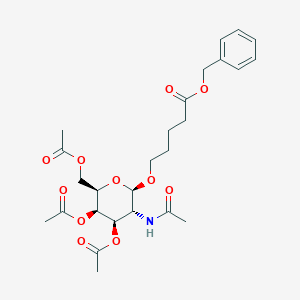
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
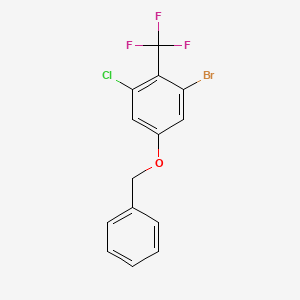

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
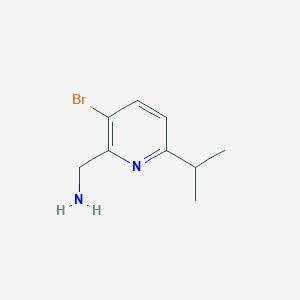
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
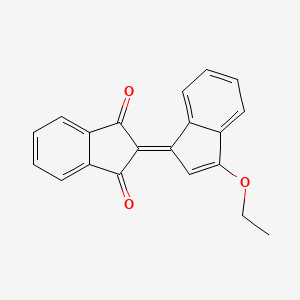
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

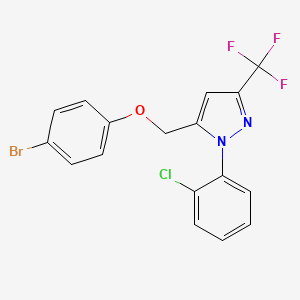
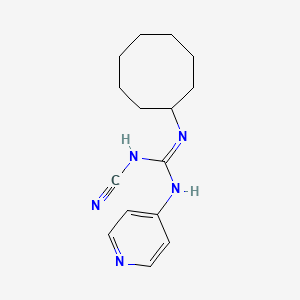
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
